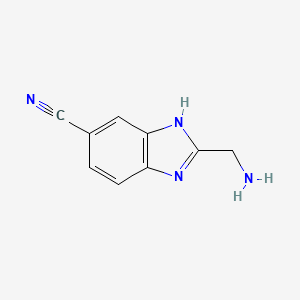

2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile

Description

Structural Significance and Research Interest of the Benzimidazole (B57391) Core

The benzimidazole unit is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. rsc.org This deceptively simple structure is a bioisostere of naturally occurring purine (B94841) nucleosides, allowing it to interact with a variety of biological targets. chemrevlett.com Its planarity, coupled with the presence of both hydrogen bond donors and acceptors, facilitates strong binding interactions with enzymes and receptors, making it a cornerstone of modern drug design. bohrium.comnih.gov

The benzimidazole scaffold is a recurring motif in a multitude of clinically approved drugs and compounds under investigation. wikipedia.orgnih.gov Its derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities. nih.govozguryayinlari.com The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. nih.govresearchgate.net This adaptability has led to the development of benzimidazole-based compounds across diverse therapeutic areas, solidifying its status as a fundamental building block in medicinal chemistry. nih.govnih.gov

Table 1: Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Benzimidazole derivatives act as topoisomerase inhibitors, microtubule inhibitors, and protein kinase inhibitors, showing cytotoxicity against various cancer cell lines. nih.govnih.gov |

| Antimicrobial | These compounds exhibit broad-spectrum activity against bacteria and fungi. nih.govnih.gov |

| Antiviral | Notably active against viruses such as HIV, influenza, and herpes simplex virus. nih.gov |

| Anthelmintic | A well-established class of drugs (e.g., Albendazole) used to treat parasitic worm infections by binding to tubulin. wikipedia.org |

| Anti-inflammatory | Derivatives have shown significant analgesic and anti-inflammatory properties. rsc.orgnih.gov |

| Antihistaminic | Several antihistamines, such as bilastine (B1667067) and mizolastine, are built upon the benzimidazole core. wikipedia.org |

| Antihypertensive | Act as angiotensin II receptor blockers (e.g., Candesartan) for the treatment of hypertension. rsc.orgwikipedia.org |

The specific substitution pattern of 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile introduces two functional groups that impart distinct and valuable chemical properties.

The aminomethyl group (-CH₂NH₂) at the 2-position is a key feature. Amine functionalities are prevalent in over 75% of top-selling drugs, playing critical roles in solubility, pharmacokinetics, and the ability to cross biological barriers like the blood-brain barrier. researchgate.net As a primary amine, the aminomethyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. stereoelectronics.org Its basic nature allows for salt formation, which can be leveraged to improve the aqueous solubility and bioavailability of a compound. Studies on related 2-(aminomethyl)benzimidazole derivatives have shown their potential as tyrosine kinase inhibitors, highlighting the importance of this group in directing biological activity. chemrevlett.com

The carbonitrile group (-C≡N) , located at the 6-position, significantly influences the molecule's electronic profile. The nitrile is a potent electron-withdrawing group with a strong dipole moment. fiveable.me This functionality can enhance binding affinity to target proteins through polar interactions and hydrogen bonding. researchgate.net Furthermore, the nitrile group is considered a bioisostere for other functional groups, such as carbonyls and halogens, and can be strategically introduced to block sites of metabolic degradation, thereby increasing the metabolic stability of a drug candidate. researchgate.net In synthetic chemistry, the nitrile group is a versatile handle that can be transformed into other functionalities, such as amides or carboxylic acids, providing a route for further molecular elaboration. researchgate.net

Overview of Existing Academic Research Trajectories for Related Compounds

While direct research on this compound is not extensively documented in publicly available literature, the academic trajectories for structurally related compounds provide a clear indication of its potential areas of application.

2-(Aminomethyl)benzimidazoles: Research on this class of compounds has largely focused on their synthesis and biological evaluation. They have been investigated as precursors for N-substituted derivatives with potential antimicrobial and antifungal activities. nih.govresearchgate.net A significant area of study involves their design as anticancer agents, with specific derivatives showing promise as inhibitors of receptor tyrosine kinases. chemrevlett.com

Benzimidazoles Substituted at the 5- or 6-position: The benzene portion of the benzimidazole scaffold is a common site for modification. For instance, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been pursued to develop novel antimicrobial and anticancer agents. rsc.orgresearchgate.net This indicates a strong research interest in exploring how substituents at this position modulate biological activity.

Benzimidazole Carbonitriles: Compounds featuring a nitrile group on the benzimidazole ring are often utilized as key intermediates in organic synthesis. For example, 1H-benzimidazole-2-acetonitriles serve as synthons for constructing more complex, fused heterocyclic systems with potential fluorescence and biological activity. kau.edu.sa The synthesis of pyrimido[1,2-a]benzimidazoles, which have shown a range of biological properties, often incorporates a carbonitrile moiety as part of the synthetic strategy. rsc.org

Scope and Academic Relevance of Studying this compound

The study of this compound is academically relevant for several compelling reasons. The molecule represents a unique convergence of three distinct and valuable chemical features: the privileged benzimidazole scaffold, a basic and interactive aminomethyl group, and a polar, electron-withdrawing carbonitrile group.

The academic scope for this compound includes:

Synthetic Exploration: Developing efficient synthetic routes to this specific molecule and using it as a foundational building block for more complex derivatives. The dual functionality of the aminomethyl and carbonitrile groups offers opportunities for selective chemical transformations.

Pharmacological Screening: Investigating the compound's biological activity across a wide range of assays. Based on the activities of related structures, promising areas for evaluation include anticancer, antimicrobial, and enzyme inhibition studies.

Structure-Activity Relationship (SAR) Studies: Using the compound as a parent structure to systematically explore how modifications to the aminomethyl and carbonitrile groups, as well as substitutions at other positions on the benzimidazole ring, affect its biological profile. This contributes fundamental knowledge to the field of medicinal chemistry.

Materials Science: Exploring its potential in coordination chemistry, where the nitrogen atoms of the benzimidazole ring and the aminomethyl group can act as ligands for metal ions, potentially leading to new materials with interesting electronic or catalytic properties.

In essence, this compound stands as a promising candidate for foundational research that could bridge synthetic methodology with the discovery of novel biologically active agents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Albendazole |

| Bilastine |

| Candesartan |

| Mizolastine |

| 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile |

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSHKLYMULXSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl 1h Benzimidazole 6 Carbonitrile

Retrosynthetic Strategies and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile, this process reveals key disconnections and the essential building blocks required for its construction.

Analysis of Synthetic Disconnections Involving Benzimidazole (B57391) Formation

The primary retrosynthetic disconnection of the benzimidazole ring system involves severing the two C-N bonds of the imidazole (B134444) moiety. This break leads to two key precursor fragments: a substituted o-phenylenediamine (B120857) and a one-carbon (C1) synthon that will ultimately form the C2 position of the benzimidazole ring.

Specifically for this compound, the disconnection at the C2 position suggests a precursor that can introduce the aminomethyl group. This can be achieved by disconnecting the C2-carbon from the aminomethyl group, leading to a C2-synthon equivalent to formaldehyde (B43269) or a protected aminomethyl group. Alternatively, and more commonly, the entire aminomethyl group is introduced simultaneously with the C2 carbon.

A crucial aspect of this retrosynthetic analysis is the consideration of the substituents on the benzene (B151609) ring. The carbonitrile group at the C6 position must be present in the o-phenylenediamine precursor. This directs the synthesis towards a specifically substituted starting material.

Identification of Essential Building Blocks (e.g., o-phenylenediamine, amino acids, nitriles)

Based on the retrosynthetic analysis, the following essential building blocks are identified for the synthesis of this compound:

Substituted o-Phenylenediamine: The core of the benzene portion of the benzimidazole is a substituted o-phenylenediamine. To obtain the desired 6-carbonitrile substitution, the required starting material is 3,4-diaminobenzonitrile (B14204) . This molecule provides the two adjacent amino groups necessary for the formation of the imidazole ring and already possesses the nitrile functionality at the correct position.

C1 Synthon/Amino Acid: To form the 2-(aminomethyl) substituent, a C1 synthon carrying a protected or precursor amino group is required. A highly effective and common building block for this purpose is an amino acid , specifically glycine (B1666218) (H₂NCH₂COOH) or its derivatives. Glycine provides both the C2 carbon and the aminomethyl group in a single, readily available molecule. The reaction of an o-phenylenediamine with an amino acid is a well-established method for the synthesis of 2-substituted benzimidazoles.

Nitriles as Precursors: While the nitrile group is present in the o-phenylenediamine starting material, it is important to note that nitriles themselves can be versatile functional groups in organic synthesis. In more complex synthetic routes, the nitrile group could potentially be introduced at a later stage through various chemical transformations.

Divergent and Convergent Synthetic Approaches

The assembly of this compound can be approached through both linear and convergent synthetic strategies. The choice of strategy often depends on the desired complexity of the final molecule and the availability of starting materials.

Multi-step Linear Syntheses

A multi-step linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear synthesis of this compound would commence with a commercially available substituted benzene derivative, which is then elaborated to introduce the necessary functional groups.

A representative linear approach would involve the following key steps:

Nitration: Starting with a suitable benzonitrile, a dinitro compound is formed.

Reduction: The dinitro compound is then selectively reduced to afford 3,4-diaminobenzonitrile.

Condensation and Cyclization: The resulting 3,4-diaminobenzonitrile is condensed with glycine in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring and the 2-(aminomethyl) substituent in a single step. This reaction is typically carried out under reflux conditions.

A patent for a similar, yet unsubstituted, compound, 2-aminomethylbenzimidazole, describes a one-step synthesis from o-phenylenediamine and glycine using microwave irradiation in the presence of HCl as a catalyst. This method highlights a more modern approach to the final condensation step, offering advantages in terms of reaction time and yield. Traditional methods often require prolonged reflux (up to 72 hours) with moderate yields.

Convergent Assembly from Sub-structures

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the separate preparation of a functionalized benzimidazole core and a side chain, followed by their coupling.

One possible convergent strategy could be:

Synthesis of the Benzimidazole Core: 3,4-diaminobenzonitrile is reacted with a suitable C1 synthon that can be later functionalized. For instance, condensation with an orthoester could yield a 2-unsubstituted or 2-alkyl-substituted benzimidazole-6-carbonitrile.

Functionalization at C2: The pre-formed benzimidazole-6-carbonitrile is then functionalized at the C2 position to introduce the aminomethyl group. This could be achieved through a variety of methods, such as chloromethylation followed by amination.

This approach allows for greater flexibility in modifying both the benzimidazole core and the side chain independently before their final assembly, which can be advantageous for creating libraries of related compounds.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of benzimidazole derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the use of energy-efficient technologies.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Alternative Solvents: Traditional syntheses of benzimidazoles often employ volatile and hazardous organic solvents. Green alternatives include water, polyethylene (B3416737) glycol (PEG), or ionic liquids. The condensation of o-phenylenediamines with aldehydes or carboxylic acids has been successfully carried out in these greener media.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it can lead to higher reaction rates, milder reaction conditions, and reduced waste. For benzimidazole synthesis, a variety of catalysts have been explored, including Lewis acids, solid-supported acids, and metal nanoparticles. These catalysts can replace stoichiometric reagents, leading to improved atom economy.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation has been shown to significantly accelerate the synthesis of 2-aminomethylbenzimidazole. This technology offers a more energy-efficient alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct condensation of 3,4-diaminobenzonitrile with glycine is a highly atom-economical reaction, as the main byproduct is water.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemo-, Regio-, and Stereoselective Synthesis

Achieving selectivity is a central goal in organic synthesis, enabling the precise construction of complex molecules. The development of chemo-, regio-, and stereoselective methods for the synthesis and functionalization of benzimidazoles is an active area of research. nih.gov For instance, Zr-containing Metal-Organic Frameworks (MOFs) like MOF-808 have been shown to be effective heterogeneous catalysts for the selective reduction of ketosteroids, demonstrating diastereoselective synthesis. nih.gov While direct examples for this compound are specific, the principles of selective synthesis are broadly applicable to benzimidazole chemistry. Regioselective N-alkylation of functionalized benzimidazoles can be achieved using biocatalytic methods, offering a high degree of control over the position of alkylation. researchgate.net

Functional Group Interconversions and Derivatization

The presence of three distinct functional groups—the aminomethyl group, the nitrile moiety, and the benzimidazole ring—makes this compound a highly versatile scaffold for derivatization.

The primary amine of the aminomethyl group is a nucleophilic center that can readily undergo various transformations.

N-Alkylation: The nitrogen atom of the aminomethyl group can be alkylated using various alkyl halides. Efficient methods for N-alkylation of benzimidazoles have been developed using aqueous sodium hydroxide (B78521) and a surfactant, which can proceed at ambient temperature for reactive alkyl halides. lookchem.com

Acylation: Acylation of the aminomethyl group to form amides is a common transformation. Copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids can be achieved using CuBr as the catalyst and pyridine (B92270) as the base. rsc.org

Schiff Base Formation: The aminomethyl group can be condensed with various aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is often catalyzed by acids and can be promoted by microwave irradiation. derpharmachemica.comorientjchem.org The formation of Schiff bases from 2-(aminomethyl)benzimidazole and aldehydes like thiophene-2-carboxaldehyde has been reported. researchgate.net These Schiff bases can act as ligands for the formation of metal complexes. rjlbpcs.com

The nitrile group is a versatile functional group that can be converted into several other important functionalities.

Hydrolysis to Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. chemistrysteps.comweebly.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds through an amide intermediate. chemistrysteps.comresearchgate.net

Reduction to Amine: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govchemguide.co.ukwikipedia.orgorganic-chemistry.org This transformation provides a route to diamine-substituted benzimidazoles.

Conversion to Amidoxime (B1450833): The nitrile group can be converted to an amidoxime by reaction with hydroxylamine (B1172632). nih.gov This reaction is typically carried out by heating a mixture of the nitrile and hydroxylamine hydrochloride in the presence of a base. researchgate.netnih.gov Amidoximes are valuable intermediates in medicinal chemistry. nih.gov

The benzimidazole ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents and the reaction conditions. The benzene portion of the benzimidazole ring is generally susceptible to electrophilic attack. nih.gov The position of substitution is directed by the electron-donating or -withdrawing nature of the substituents on the ring. While specific studies on the electrophilic substitution of this compound are not abundant, general principles of electrophilic aromatic substitution on benzimidazole systems apply. nih.govrsc.orgresearchgate.net The presence of the electron-withdrawing nitrile group at position 6 would be expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.

Theoretical and Computational Studies of Molecular Structure and Reactivity of 2 Aminomethyl 1h Benzimidazole 6 Carbonitrile

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules at the electronic level. nih.govnih.govnih.gov These calculations provide insights into the fundamental properties that govern the molecule's structure, stability, and reactivity.

Electronic Structure Analysis: HOMO-LUMO Gaps, Charge Distribution, Molecular Electrostatic Potentials (MEP)

The electronic landscape of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals important information about its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov These maps depict regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov In benzimidazole (B57391) derivatives, negative regions are often localized over electronegative atoms, while positive regions are found over hydrogen atoms. nih.govnih.gov

Table 1: Calculated Electronic Properties of Benzimidazole Derivatives

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Varies | Electron-donating ability |

| LUMO Energy | Varies | Electron-accepting ability |

Conformational Preferences and Tautomeric Equilibria (e.g., benzimidazole tautomerism)

Benzimidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. beilstein-journals.org Computational studies can predict the relative stabilities of these tautomers. For the parent benzimidazole, the 1H-tautomer is found to be the most stable. nih.gov The presence of substituents can influence the tautomeric equilibrium. beilstein-journals.org

Furthermore, the molecule can adopt various conformations due to the rotation around single bonds. Quantum chemical calculations can determine the preferred three-dimensional arrangement of the atoms by identifying the lowest energy conformers.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, often performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.govnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov There is generally a good agreement between theoretically calculated and experimentally observed vibrational frequencies. nih.gov This correlation is a powerful tool for structural confirmation and understanding the intramolecular dynamics. For example, C-H stretching vibrations in benzimidazole derivatives are typically observed in the range of 3123–2927 cm⁻¹. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions. nih.govnih.gov These simulations are particularly useful for understanding how a molecule like 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile might interact with other molecules, such as solvents or biological macromolecules. jksus.orgnih.gov By simulating the movement of atoms and molecules, MD can reveal information about the stability of complexes, hydrogen bonding patterns, and other non-covalent interactions that are crucial in various chemical and biological processes. jksus.orgnih.govstrath.ac.uk

Reaction Pathway Elucidation and Mechanistic Studies

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization

A transition state represents the highest energy point along the reaction coordinate, and its characterization is essential for understanding the kinetics and mechanism of a reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states. nih.gov By analyzing the vibrational frequencies of the transition state structure (which should have one imaginary frequency corresponding to the reaction coordinate), chemists can confirm that it is indeed a true transition state connecting the reactants and products. This information is invaluable for predicting reaction rates and designing more efficient synthetic routes. kau.edu.sa

Table 2: Common Compound Names

| Compound Name |

|---|

Energy Profiles of Key Reactions

The energy profiles of chemical reactions involving this compound provide crucial insights into the reaction mechanisms, transition states, and the thermodynamic and kinetic feasibility of various transformations. While specific experimental data on the reaction energy profiles of this particular compound are not extensively available in the public domain, theoretical and computational methods, primarily based on Density Functional Theory (DFT), can be employed to model these reactions.

Key reactions for a molecule like this compound would likely involve the functional groups present: the aminomethyl group, the benzimidazole core, and the carbonitrile group. Computational studies on similar benzimidazole derivatives often focus on reactions such as N-alkylation, electrophilic aromatic substitution, and reactions involving the substituent groups.

For instance, a hypothetical energy profile for the N-alkylation of the imidazole ring can be calculated. This would involve mapping the potential energy of the system as a function of the reaction coordinate, which represents the progress of the reaction from reactants to products. The profile would show the energy of the reactants (this compound and an alkylating agent), the energy of the transition state, and the energy of the final N-alkylated product. The difference in energy between the reactants and the transition state would give the activation energy, a key determinant of the reaction rate.

Illustrative Energy Profile Data for a Hypothetical N-alkylation Reaction

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + CH3I) | 0.0 |

| Transition State | +15.2 |

| Products (N-methylated benzimidazole + HI) | -5.8 |

Prediction of Reactivity and Selectivity Patterns (e.g., Fukui function studies)

The reactivity and selectivity of this compound can be predicted using various computational tools, with Fukui function analysis being a particularly powerful method. researchgate.net The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site in the molecule. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

For this compound, a Fukui function analysis would likely reveal the following:

The nitrogen atoms of the imidazole ring are expected to be the primary sites for electrophilic attack, with high values of f-(r).

The aminomethyl group, being electron-donating, would activate the benzimidazole ring towards electrophilic substitution, although the precise positions of highest reactivity would depend on the interplay with the electron-withdrawing carbonitrile group.

The carbon atom of the carbonitrile group is a potential site for nucleophilic attack, which would be indicated by a high f+(r) value.

Illustrative Condensed Fukui Function Values for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| N (imidazole) | 0.08 | 0.15 |

| C (carbonitrile) | 0.12 | 0.05 |

| N (amino) | 0.05 | 0.18 |

Note: The data in the table above is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations for this compound.

These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound, guiding synthetic strategies and the design of new derivatives with desired properties. nih.gov

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights of 2 Aminomethyl 1h Benzimidazole 6 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of "2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the covalent framework and intermolecular interactions.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for assigning the chemical structure of the title compound. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton. Due to the nature of the benzimidazole (B57391) ring, the compound can exist in two tautomeric forms, which may interconvert rapidly on the NMR timescale, leading to averaged signals. The observed chemical shifts are sensitive to solvent, temperature, and pH, the latter of which influences the protonation state of the aminomethyl group and the imidazole (B134444) nitrogens.

¹H and ¹³C NMR Spectral Data:

The expected chemical shifts (δ) in a solvent like DMSO-d₆ are detailed below. The numbering convention assigns position 2 to the carbon bearing the aminomethyl group, and positions 4, 5, 6, and 7 to the carbons of the benzene (B151609) ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1 | N-H | ~12.5 (broad) | - | Exchangeable proton, chemical shift is concentration and temperature dependent. |

| 2 | C | - | ~152 | Quaternary carbon attached to the aminomethyl group and two nitrogens. |

| 3a/7a | C | - | ~138 | Bridgehead carbons; may be averaged due to tautomerism. |

| 4/7 | C-H | ~7.7 | ~115 | Aromatic protons; may appear as distinct or averaged signals. |

| 5 | C-H | ~7.5 | ~124 | Aromatic proton adjacent to the carbonitrile group. |

| 6 | C | - | ~105 | Quaternary carbon attached to the nitrile group. |

| -CH₂- | C-H | ~4.0 | ~45 | Methylene protons of the aminomethyl group. |

| -NH₂ | N-H | ~2.5 (broad) | - | Protons of the primary amine, typically broad and exchangeable. |

2D NMR for Structural Confirmation:

To confirm these assignments and establish through-bond and through-space connectivities, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between the aromatic protons on the benzimidazole ring (H-4, H-5, H-7), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for definitively assigning the signals for the -CH₂- group and the aromatic C-H pairs (C4-H4, C5-H5, C7-H7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For instance, correlations between the methylene protons (-CH₂-) and the aromatic proton at the 7-position would be expected.

In the solid state, tautomerism is often blocked, and the molecule adopts a single, defined structure. Solid-State NMR (SSNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a powerful technique to study the compound in its crystalline form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment and molecular packing.

This sensitivity allows SSNMR to distinguish between different crystalline forms, or polymorphs, which may exhibit distinct chemical shifts due to variations in intermolecular interactions, such as hydrogen bonding. Furthermore, by analyzing the ¹⁵N chemical shifts, the protonation state of the imidazole nitrogens can be unambiguously determined, confirming which nitrogen exists as N-H and which is unprotonated. This information is critical for understanding the supramolecular assembly and hydrogen-bonding networks that define the crystal lattice.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the vibrational modes of functional groups within the molecule. These methods are highly effective for identifying the presence of specific bonds and probing intermolecular interactions like hydrogen bonding.

The FTIR and Raman spectra of "this compound" are expected to show characteristic bands corresponding to its distinct functional groups. The positions of these bands, particularly for the N-H and C≡N groups, are sensitive to the molecular environment. In the solid state, the formation of intermolecular hydrogen bonds (e.g., N-H···N or N-H···N≡C) typically causes a broadening and red-shifting (shift to lower wavenumber) of the N-H stretching vibrations.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

|---|---|---|---|---|

| N-H Stretch | Imidazole N-H | 3200-3400 (broad) | Weak | Broadness indicates hydrogen bonding. |

| N-H Stretch | Amine -NH₂ | 3100-3300 (two bands) | Weak | Asymmetric and symmetric stretching modes. |

| C-H Stretch | Aromatic | 3000-3100 | Strong | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch | Aliphatic (-CH₂-) | 2850-2960 | Medium | Asymmetric and symmetric stretching of the methylene group. |

| C≡N Stretch | Nitrile | 2220-2240 | Strong | A sharp and intense band, characteristic of the nitrile group. |

| C=N/C=C Stretch | Benzimidazole Ring | 1450-1620 | Strong | Multiple bands from the coupled stretching vibrations of the heterocyclic and benzene rings. |

| N-H Bend | Amine -NH₂ | 1590-1650 | Weak | Scissoring vibration of the primary amine. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Chromophore Behavior

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic properties of the molecule. The benzimidazole ring system is a known chromophore that absorbs UV radiation, leading to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π→π* transitions).

The absorption spectrum of "this compound" in a solvent like ethanol or acetonitrile (B52724) is expected to show distinct absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the benzimidazole core. The electron-withdrawing carbonitrile group and the electron-donating aminomethyl group can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima (λ_max). Upon excitation with an appropriate wavelength of light, the molecule may also exhibit fluorescence, emitting light at a longer wavelength as it returns to the ground electronic state. The fluorescence spectrum provides further information about the excited state properties of the molecule.

Interactive Table 3: Predicted Electronic Transition Data for this compound.

| Parameter | Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Absorption | Ethanol | ~245, ~275, ~282 | High | π→π* |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, which is used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion (or a protonated version, [M+H]⁺), yielding a fragmentation pattern that serves as a structural fingerprint.

The fragmentation of benzimidazole derivatives is well-characterized and often involves specific cleavage pathways of the heterocyclic ring. For "this compound," fragmentation under electrospray ionization (ESI) conditions would likely begin with the protonated molecular ion.

Proposed Fragmentation Pathway:

Initial Loss of Ammonia: The protonated aminomethyl group is a likely site for initial fragmentation, leading to the loss of a neutral ammonia molecule (NH₃, 17 Da).

Sequential Loss of HCN: A characteristic fragmentation pathway for the benzimidazole core is the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da), resulting from the breakdown of the imidazole ring.

This analysis allows for the confirmation of the different structural components of the molecule.

Interactive Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺ for this compound (C₉H₈N₄, Exact Mass: 172.0749).

| m/z (calculated) | Ion Formula | Proposed Structure / Loss |

|---|---|---|

| 173.0827 | [C₉H₉N₄]⁺ | Protonated molecular ion [M+H]⁺ |

| 156.0560 | [C₉H₆N₃]⁺ | Loss of NH₃ from [M+H]⁺ |

| 129.0454 | [C₈H₅N₂]⁺ | Loss of HCN from m/z 156 |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. While a specific crystallographic study for this compound is not publicly available, analysis of closely related benzimidazole derivatives provides significant insight into the expected solid-state structure and non-covalent interactions.

Predicted Crystal Packing and Molecular Conformation

Based on crystallographic studies of analogous benzimidazole compounds, the molecule of this compound is expected to be largely planar. The benzimidazole core, consisting of fused benzene and imidazole rings, typically exhibits a high degree of planarity. The aminomethyl and carbonitrile substituents would lie close to this plane, although some rotational freedom exists around the C-C and C-N single bonds.

In the solid state, benzimidazole derivatives frequently organize into well-defined supramolecular architectures through a combination of hydrogen bonding and π-π stacking interactions. The presence of a hydrogen-bond donor (the N-H of the imidazole ring and the -NH2 group) and acceptors (the nitrile nitrogen and the imine-like nitrogen of the imidazole ring) suggests that hydrogen bonding will be a dominant feature in the crystal packing of this compound.

Intermolecular Hydrogen Bonding Network

The molecular structure of this compound is rich in functional groups capable of forming a robust network of intermolecular hydrogen bonds. The primary amine (-NH2) and the secondary amine (N-H) of the imidazole ring are potent hydrogen bond donors. The nitrile group (-C≡N) and the sp2-hybridized nitrogen atom in the imidazole ring act as effective hydrogen bond acceptors.

It is anticipated that the crystal structure will feature strong N-H···N hydrogen bonds, which are a hallmark of benzimidazole crystal packing. These interactions could link molecules into chains or dimers. For instance, the imidazole N-H could form a hydrogen bond with the nitrogen atom of the nitrile group of an adjacent molecule, leading to the formation of one-dimensional chains. Additionally, the aminomethyl group can participate in hydrogen bonding, with its N-H groups interacting with either the nitrile or imidazole nitrogen atoms of neighboring molecules, further stabilizing the crystal lattice.

Table 1: Predicted Hydrogen Bond Interactions in the Crystal Structure of this compound

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Distance (D···A, Å) |

| N-H (imidazole) | N (nitrile) | N-H···N | 2.8 - 3.2 |

| N-H (imidazole) | N (imidazole) | N-H···N | 2.8 - 3.1 |

| N-H (amine) | N (nitrile) | N-H···N | 2.9 - 3.3 |

| N-H (amine) | N (imidazole) | N-H···N | 2.9 - 3.2 |

Note: The data in this table is predictive and based on typical bond lengths observed in crystallographic studies of similar benzimidazole-containing compounds.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions are expected to play a crucial role in the solid-state assembly of this compound. The planar, electron-rich benzimidazole ring system is highly conducive to such interactions. In many reported crystal structures of benzimidazole derivatives, molecules are arranged in parallel or anti-parallel stacks, with significant overlap of the aromatic rings.

Table 2: Typical Geometrical Parameters for π-π Stacking in Benzimidazole Derivatives

| Parameter | Typical Value Range |

| Centroid-Centroid Distance | 3.4 - 3.8 Å |

| Interplanar Angle | 0 - 10° |

| Slip Angle | 15 - 30° |

Note: These values are representative of π-π stacking interactions found in the crystal structures of various benzimidazole analogs.

Coordination Chemistry and Applications As a Ligand

Metal-Ligand Binding Modes and Stoichiometry

The interaction of 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile with metal ions is expected to be complex, with several possible binding modes and resulting stoichiometries. The specific mode of coordination will likely be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.

Based on analogous systems, particularly 2-(aminomethyl)benzimidazole, the most probable coordination fashion involves a bidentate chelation through the imine nitrogen of the benzimidazole (B57391) ring and the nitrogen atom of the aminomethyl side chain. researchgate.netnih.gov This forms a stable five-membered chelate ring with the metal center. Such bidentate coordination has been observed in complexes with various transition metals, including ruthenium, copper, cobalt, and nickel. researchgate.netbiointerfaceresearch.comresearchgate.net

The nitrile group at the 6-position of the benzimidazole ring introduces an additional potential coordination site. Nitrile groups typically coordinate to metal centers in a monodentate, end-on fashion through the nitrogen lone pair. acs.org The involvement of the nitrile nitrogen in chelation would depend on the stereochemical feasibility of forming a stable chelate ring. It is conceivable that under certain conditions, the ligand could act as a tridentate donor, bridging two metal centers or forming a more complex coordination polymer. However, without experimental data, the bidentate N,N-chelation via the benzimidazole and aminomethyl nitrogens remains the most likely primary binding mode.

The coordination of 2-(aminomethyl)benzimidazole derivatives to transition metals has been shown to result in a variety of structural motifs. Mononuclear complexes are common, with stoichiometries of 1:1, 1:2, or 1:3 (metal:ligand) being reported. For example, palladium(II) complexes with 2-(aminomethyl)benzimidazole have been shown to form both 1:1 and 1:2 species. researchgate.net Similarly, nickel(II) has been reported to form pseudo-octahedral complexes with three molecules of 2-(aminomethyl)benzimidazole acting as bidentate-chelating ligands. researchgate.net

The potential for the nitrile group to act as a bridging ligand could also lead to the formation of polynuclear complexes or coordination polymers. The structural diversity is further enhanced by the possibility of incorporating other co-ligands into the coordination sphere of the metal, leading to mixed-ligand complexes with tailored properties. researchgate.netekb.eg

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established procedures for related benzimidazole ligands. A general approach involves the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent, such as methanol, ethanol, or a mixed aqueous-organic medium. nih.govresearchgate.netijsra.net The resulting complexes can often be isolated as crystalline solids.

The characterization of these complexes would rely on a combination of spectroscopic techniques and magnetic susceptibility measurements.

Infrared (IR) Spectroscopy: Coordination of the benzimidazole and aminomethyl nitrogens to a metal center is expected to cause shifts in the vibrational frequencies of the N-H and C=N bonds. A negative shift in the ν(C=N) band of the imidazole (B134444) ring and changes in the stretching and bending vibrations of the NH2 group would provide evidence of coordination. biointerfaceresearch.comijsra.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure in solution. Coordination would be expected to induce shifts in the resonances of the protons and carbons near the binding sites. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry. For instance, octahedral Ni(II) complexes of 2-(aminomethyl)benzimidazole exhibit characteristic absorption bands in the visible and near-infrared regions. researchgate.net

Magnetic Susceptibility: This technique is crucial for determining the magnetic moment of paramagnetic complexes, which provides insight into the oxidation state and spin state of the central metal ion. For example, octahedral Co(II) and Ni(II) complexes would be expected to exhibit magnetic moments consistent with high-spin d⁷ and d⁸ configurations, respectively. researchgate.netconnectjournals.com

Table 1: Expected Spectroscopic and Magnetic Properties of Hypothetical Transition Metal Complexes of this compound

| Metal Ion | Coordination Geometry | Spectroscopic Features | Magnetic Moment (μ_eff) |

|---|---|---|---|

| Co(II) | Octahedral | UV-Vis bands corresponding to ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, and ⁴T₁g → ⁴T₁g(P) transitions. | ~4.7-5.2 B.M. |

| Ni(II) | Octahedral | UV-Vis bands for ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) transitions. | ~2.9-3.4 B.M. |

| Cu(II) | Distorted Octahedral | A broad d-d transition band in the visible region. | ~1.7-2.2 B.M. |

Note: The data in this table is hypothetical and based on typical values for complexes with similar ligands.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination complexes. For complexes of the related ligand, 2-(aminomethyl)benzimidazole, X-ray crystallography has confirmed the bidentate coordination mode and revealed various coordination geometries. For example, copper(II) complexes have been shown to adopt elongated octahedral geometries with two 2-(aminomethyl)benzimidazole ligands in a trans configuration. researchgate.net Cobalt(II) and Nickel(II) complexes with the same ligand have also been characterized as having six-coordinate mononuclear structures. researchgate.net A crystal structure of a complex with this compound would definitively establish the role of the nitrile group in coordination and provide precise bond lengths and angles. rsc.orgnih.govresearchgate.net

Applications in Catalysis and Organometallic Chemistry

Benzimidazole-containing ligands have been extensively used in the development of catalysts for a variety of organic transformations. dntb.gov.uanih.gov Their metal complexes have shown activity in reactions such as oxidation, reduction, and cross-coupling reactions. acs.org For instance, nickel complexes with chelating benzimidazole-based carbenes are active catalysts for Kumada coupling reactions. acs.org It is plausible that transition metal complexes of this compound could also exhibit catalytic activity, potentially enhanced or modified by the electronic properties of the nitrile substituent.

In the realm of organometallic chemistry, benzimidazole derivatives serve as versatile ligands for stabilizing a wide range of organometallic fragments. acs.org The strong σ-donating properties of the benzimidazole and amine functionalities, combined with the potential π-acceptor character of the benzimidazole ring, make them suitable for applications in materials science and bioorganometallic chemistry. mdpi.comekb.eg The specific applications of organometallic complexes containing this compound would be an area for future research.

Material Science Applications of Metal Complexes

The unique photophysical and structural properties of benzimidazole derivatives make their metal complexes attractive for applications in material science.

Metal complexes of ligands similar to this compound have shown promise as luminescent and optoelectronic materials. The extended π-system of the benzimidazole ring can give rise to interesting photoluminescent properties upon coordination to a metal ion. For example, zinc(II) and cadmium(II) complexes of benzimidazole-based ligands have been reported to exhibit fluorescence, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. The emission properties can often be tuned by modifying the ligand structure or the metal ion.

The bifunctional nature of this compound, with its coordinating groups and a reactive carbonitrile tail, makes it an excellent candidate as a building block for Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The nitrogen atoms of the benzimidazole and aminomethyl groups can coordinate to metal clusters, while the carbonitrile group can either remain as a functional group within the pores of the MOF or be post-synthetically modified to introduce other functionalities. The resulting MOFs could exhibit high surface areas and tailored pore environments, making them suitable for specific applications.

A summary of the potential material science applications is provided below:

| Application Area | Relevant Properties of Metal Complexes | Potential Functionality |

| Luminescent Materials | Fluorescence, Phosphorescence | Emitters in OLEDs, fluorescent probes |

| Optoelectronic Materials | Charge transport properties | Components in solar cells, photodetectors |

| MOF Precursors | Defined coordination geometry, functional groups | Gas storage, separation, heterogeneous catalysis |

2 Aminomethyl 1h Benzimidazole 6 Carbonitrile As a Synthetic Scaffold and Precursor for Novel Chemical Entities

Design and Synthesis of Derivatives and Analogues

The strategic modification of 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile allows chemists to fine-tune the molecule's steric, electronic, and physicochemical properties. This is crucial for developing compounds with specific biological targets or material characteristics. The synthesis of derivatives and analogues can be approached by targeting the three main components of the molecule.

The benzimidazole (B57391) core itself is a primary target for modification. Synthetic strategies typically involve building the ring from functionalized precursors, which allows for the introduction of various substituents onto the benzene (B151609) portion of the bicyclic system. The most common and direct method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. nih.govscholarsresearchlibrary.com

To generate analogues of this compound with a modified ring, one would start with a substituted 3,4-diaminobenzonitrile (B14204). By introducing substituents at different positions on this starting material, a wide range of analogues can be created. For example, using a 5-fluoro-3,4-diaminobenzonitrile in the condensation reaction would yield a fluoro-substituted analogue. This approach allows for the introduction of halogens, alkyl, alkoxy, and nitro groups, among others, onto the benzimidazole core. nih.gov

Another key site for modification is the N-1 position of the imidazole (B134444) ring. N-alkylation or N-arylation can be readily achieved by reacting the parent benzimidazole with various halides in the presence of a base. nih.govresearchgate.net This introduces a diverse array of substituents, which can significantly alter the molecule's properties and biological activity. nih.gov

Table 1: Strategies for Modifying the Benzimidazole Ring

| Modification Site | Synthetic Strategy | Potential Substituents | Starting Material Example |

| Benzene Ring (C4, C5, C7) | Phillips Condensation | Halogens (F, Cl, Br), Alkyl, Nitro, Alkoxy | Substituted 3,4-diaminobenzonitrile |

| Imidazole Nitrogen (N1) | N-Alkylation/N-Arylation | Alkyl chains, Benzyl groups, Substituted aryl groups | This compound |

The exocyclic aminomethyl and nitrile groups are prime handles for derivatization. The primary amine of the aminomethyl group is nucleophilic and can undergo a variety of classical reactions:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

The nitrile group at the C-6 position is also a versatile functional group that can be transformed into other key moieties:

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

Reduction: Transformation into a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Cycloaddition: Participation in [3+2] cycloaddition reactions with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

These transformations dramatically alter the electronic and hydrogen-bonding capabilities of the molecule, providing a rich source of structural diversity for developing new compounds.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library. This compound is an excellent scaffold for such endeavors due to its multiple, orthogonally reactive functional groups.

In a typical library synthesis, the core scaffold is attached to a solid support, and reagents are sequentially added to modify the functional handles. nih.gov For instance, the aminomethyl group can be acylated with a diverse set of carboxylic acids. Subsequently, the nitrile group could be converted to a tetrazole using various substituted azides. This two-step diversification process, using 100 different carboxylic acids and 100 different azides, could theoretically generate a library of 10,000 distinct compounds. This liquid-phase or solid-phase synthesis strategy allows for the efficient creation of large libraries of benzimidazole derivatives for high-throughput screening in drug discovery programs. nih.govnih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. ijsr.netbeilstein-journals.org The structure of this compound and its derivatives makes it well-suited for applications in this field. The planar benzimidazole ring can engage in π-π stacking interactions, while the N-H of the imidazole and the aminomethyl group are excellent hydrogen bond donors and acceptors. researchgate.net

Host-guest chemistry involves the formation of complexes where one molecule (the host) encloses another (the guest). nih.gov Benzimidazole derivatives have been shown to act as guests for various macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils. nih.govresearchgate.net The hydrophobic benzimidazole ring can be encapsulated within the nonpolar cavity of these hosts in an aqueous solution. rsc.orgresearchgate.net

For this compound, the benzimidazole portion can serve as the guest, while the aminomethyl and nitrile/tetrazole/carboxylate derivatives at the periphery can interact with the host's exterior or the solvent. These interactions can be used to improve the solubility of the molecule, protect it from degradation, or create stimuli-responsive systems where the guest is released upon a change in conditions like pH. rsc.orgresearchgate.net

Table 2: Non-Covalent Interactions in Benzimidazole Supramolecular Systems

| Interaction Type | Participating Moieties | Description |

| Hydrogen Bonding | Imidazole N-H, Aminomethyl N-H, Carbonyls, Heteroatoms | Directional interactions that are crucial for self-assembly and molecular recognition. ijsr.net |

| π-π Stacking | Benzimidazole aromatic rings | Attraction between electron clouds of adjacent aromatic systems, leading to ordered stacking. researchgate.net |

| Ion-Dipole Interactions | Protonated amines/imidazoles and polar groups (e.g., carbonyls of a host) | Electrostatic attraction between a charged ion and a polar molecule. researchgate.net |

| Hydrophobic Effect | Benzimidazole ring in aqueous media | The tendency of nonpolar surfaces to aggregate in water, driving the encapsulation of the benzimidazole ring by a host. nih.gov |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The combination of hydrogen bonding and π-π stacking capabilities in derivatives of this compound can drive their assembly into higher-order structures. researchgate.net For example, appropriately designed derivatives can form one-dimensional nanofibers, gels, or other nanostructures. researchgate.net These processes are highly dependent on the specific substituents attached to the benzimidazole core. By altering the functional groups, chemists can control the geometry and stability of the resulting supramolecular assemblies, leading to the creation of novel "smart" materials with applications in sensing, catalysis, and nanotechnology. researchgate.netnih.gov

Engineering of Advanced Materials and Functional Molecules

The unique bifunctional nature of this compound, featuring a reactive aminomethyl group and a versatile carbonitrile moiety on a rigid benzimidazole framework, positions it as a highly promising building block for the engineering of advanced materials and functional molecules. The inherent thermal stability and chemical resistance of the benzimidazole core, coupled with the synthetic handles provided by its substituents, offer significant potential in the development of high-performance polymers, as well as specialized dyes and pigments with tailored properties.

The incorporation of the benzimidazole heterocycle into polymer backbones is a well-established strategy for producing materials with exceptional thermal and mechanical properties. While direct polymerization of this compound has not been extensively documented in publicly available literature, its structural motifs suggest its utility in the synthesis of various classes of polybenzimidazoles (PBIs) and related copolymers.

The primary amine of the aminomethyl group serves as a nucleophilic site, enabling its participation in polycondensation reactions. For instance, it can react with dicarboxylic acids, acyl chlorides, or anhydrides to form polyamides containing the benzimidazole-6-carbonitrile pendant group. The presence of the nitrile group can further enhance the polymer's properties by increasing polarity and potentially serving as a site for post-polymerization modifications.

The nitrile functionality on the benzimidazole ring could be leveraged to introduce specific properties into the resulting polymer. For example, the nitrile group can be hydrolyzed to a carboxylic acid, creating ion-exchange sites within the polymer matrix. Alternatively, it could undergo cycloaddition reactions to form other heterocyclic structures, leading to cross-linked or further functionalized materials.

The table below summarizes the potential polymerization reactions involving this compound and the expected properties of the resulting polymers, based on the known chemistry of analogous benzimidazole monomers.

| Reactant | Resulting Polymer Type | Potential Key Properties |

| Dicarboxylic Acid / Acyl Chloride | Polyamide | High thermal stability, chemical resistance, potential for hydrogen bonding. |

| Diisocyanate | Polyurea | Good mechanical strength, thermal stability. |

| Diepoxide | Epoxy Resin Network | High cross-link density, excellent adhesion and chemical resistance. |

It is important to note that the synthesis and characterization of polymers specifically derived from this compound would require further experimental investigation to fully elucidate their properties and potential applications.

The benzimidazole scaffold is a known chromophore and is found in the structure of some commercial dyes. The extended π-conjugated system of the benzimidazole ring can be readily modified to tune the absorption and emission properties of a molecule, making it a valuable core for the design of novel colorants. The functional groups present in this compound offer multiple avenues for its conversion into dyes and pigments.

The primary amine of the aminomethyl group can be diazotized and coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes. The color of the resulting azo dye would depend on the electronic nature of the coupling component. The presence of the electron-withdrawing nitrile group on the benzimidazole ring is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, potentially leading to deeper colors.

Furthermore, the benzimidazole nucleus is known to contribute to the photostability of dyes. The rigid and electron-deficient nature of the benzimidazole ring can help to dissipate absorbed light energy through non-destructive pathways, thereby reducing the rate of photodegradation. The nitrile group may further enhance this effect by acting as an electron sink.

The table below outlines potential dye structures that could be synthesized from this compound and their expected coloristic properties.

| Coupling Component | Resulting Dye Class | Expected Color Range | Potential for Enhanced Photostability |

| Phenols / Naphthols | Azo Dye | Yellow to Red | High |

| Aromatic Amines | Azo Dye | Orange to Blue | High |

| Active Methylene Compounds | Azo Dye | Yellow to Orange | Moderate to High |

Research into the synthesis and photophysical characterization of dyes derived from this specific benzimidazole derivative would be necessary to confirm these hypotheses and to fully explore their potential in applications requiring high-performance colorants, such as in textiles, coatings, and imaging technologies.

Advanced Analytical Methodologies for the Study of 2 Aminomethyl 1h Benzimidazole 6 Carbonitrile

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for verifying the purity of synthesized "2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile" and for separating it from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like many benzimidazole (B57391) derivatives. A reversed-phase HPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzimidazole ring system exhibits strong UV absorbance. thermofisher.com The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS provides excellent separation and structural identification. mdpi.com While "this compound" itself may have limited volatility due to the aminomethyl and imidazole (B134444) groups, derivatization can be employed to increase its volatility and thermal stability. osti.gov For instance, the primary amine could be acylated. The gas chromatograph separates the components of the sample, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound and helps in the identification of impurities. acs.org

The separation of potential isomers, such as positional isomers where the aminomethyl or nitrile group is at a different position on the benzimidazole ring, is also achievable with high-resolution HPLC and GC columns. Method development would focus on optimizing the mobile phase composition (for HPLC) or the temperature program (for GC) to achieve baseline separation of the isomeric species.

Electrochemical Characterization and Redox Properties

The electrochemical properties of benzimidazole derivatives are of significant interest due to their involvement in various biological redox processes and their potential applications in electrochemistry, such as in corrosion inhibition and sensor development. researchgate.netsemopenalex.org Cyclic Voltammetry (CV) is a principal technique used to investigate the redox behavior of "this compound".

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set limits. unimi.it The resulting plot of current versus potential (a voltammogram) reveals information about the oxidation and reduction potentials of the molecule. For a benzimidazole derivative, the oxidation is often associated with the electron-rich heterocyclic ring system. The presence of the aminomethyl and nitrile substituents will influence the electron density of the ring and, consequently, its redox potentials. By analyzing the peak potentials and currents, one can determine the reversibility of the redox processes and gain insight into the reaction mechanisms. researchgate.net

Table 2: Representative Data from Cyclic Voltammetry Analysis

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs |

The study of how the redox properties change with pH can also provide valuable information about proton-coupled electron transfer mechanisms, which are relevant to the biological activity of many heterocyclic compounds.

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of "this compound".

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. researchgate.net A sharp endothermic peak in the DSC thermogram corresponds to the melting point of the crystalline compound, providing a valuable indicator of purity. Broader peaks or multiple transitions could suggest the presence of impurities or different polymorphic forms.

Table 3: Hypothetical Thermal Analysis Data

| Analysis | Parameter | Observation |

|---|---|---|

| TGA | Onset of Decomposition | > 250 °C (in N₂ atmosphere) |

| TGA | Residual Mass at 600 °C | < 1% |

| DSC | Melting Point (Endotherm) | Sharp peak, e.g., at 210-215 °C |

| DSC | Other Transitions | No significant transitions before melting |

Together, TGA and DSC provide a comprehensive profile of the thermal behavior of "this compound", which is critical for handling, storage, and formulation development.

Surface Science Techniques for Adsorption and Interaction Studies (e.g., XPS, SEM, AFM)

When "this compound" is intended for use in materials science, such as in the development of functional coatings, corrosion inhibitors, or sensors, surface science techniques become highly relevant for studying its adsorption onto and interaction with various substrates. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. wiley.com If "this compound" is adsorbed onto a material, XPS can confirm its presence by detecting the characteristic core-level signals of nitrogen (N 1s), carbon (C 1s), and any other unique elements. High-resolution scans of these peaks can reveal information about the chemical bonding and orientation of the molecule on the surface. ucl.ac.uk For example, shifts in the N 1s binding energy could distinguish between the amine, imidazole, and nitrile nitrogen atoms and indicate their involvement in surface binding.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. While it does not provide chemical information directly, it is invaluable for visualizing the morphology of films or coatings formed by the compound. It can reveal information about the uniformity, thickness, and integrity of an adsorbed layer of "this compound".

Atomic Force Microscopy (AFM): AFM can provide three-dimensional topographical images of a surface at the nanoscale. osu.edu It is particularly useful for studying thin organic layers. wiley.com AFM can be used to visualize the self-assembly of "this compound" molecules on a substrate, determine the roughness of the resulting film, and measure the thickness of the adsorbed layer. wiley.com

Table 4: Application of Surface Science Techniques

| Technique | Information Obtained | Relevance to the Compound |

|---|---|---|

| XPS | Elemental composition, chemical states, bonding environment | Confirms adsorption on a surface and identifies atoms involved in binding. |

| SEM | Surface morphology, film uniformity, and defects | Visualizes the quality of coatings or layers formed by the compound. |

| AFM | Nanoscale topography, surface roughness, layer thickness | Characterizes the structure and organization of self-assembled molecular layers. |

These surface analysis techniques are critical for understanding the interfacial behavior of "this compound," which is essential for designing and optimizing its performance in materials-based applications.

Future Research Perspectives and Interdisciplinary Opportunities for 2 Aminomethyl 1h Benzimidazole 6 Carbonitrile

Unexplored Synthetic Pathways and Methodological Advancements

While the synthesis of the benzimidazole (B57391) core is well-established, typically involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, significant opportunities exist for methodological innovation, particularly for substituted analogues like 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile. enpress-publisher.comsemanticscholar.orgwikipedia.org Traditional methods often require harsh conditions, but modern synthetic chemistry is moving towards more efficient and environmentally benign processes. chemmethod.com

Future research could focus on the development of novel, one-pot synthetic strategies that allow for the direct and controlled installation of the aminomethyl and carbonitrile functionalities onto the benzimidazole scaffold. This could involve multi-component reactions or the use of advanced catalytic systems. The exploration of greener synthetic routes, utilizing techniques such as microwave-assisted synthesis, flow chemistry, or the use of eco-friendly solvents and recyclable catalysts, represents a major area for advancement. ijpsjournal.comarabjchem.orgrjptonline.org Metal-free synthesis methodologies are also emerging as a sustainable alternative to traditional metal-catalyzed reactions. nih.gov The condensation reaction between 1,2-benzenediamines and aldehydes remains a cornerstone of benzimidazole synthesis, and recent advancements have introduced a variety of catalysts to improve yields and reaction conditions. rsc.org

| Synthetic Method | Catalyst/Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Solid acid catalysts, solvent-free or green solvents | Reduced reaction times, increased efficiency and yields, energy saving. | ijpsjournal.comarabjchem.orgijarsct.co.in |

| Catalytic Condensation | Nano-Fe₂O₃, SnP₂O₇, [In(OTf)₃], Cobalt ferrite (B1171679) nanoparticles | High efficiency, recyclability of catalyst, mild reaction conditions, good yields. | arabjchem.orgrsc.org |

| Green Solvents | Deep Eutectic Solvents (DES), water, ethanol | Environmentally benign, low cost, minimal side reactions. | arabjchem.orgijarsct.co.inmdpi.com |

| Photocatalysis | Cobalt ascorbic acid complex on TiO₂ nanoparticles | Utilizes light energy, reusable catalyst, aerobic conditions. | nih.gov |

| Metal-Free Synthesis | Hexamethyldisilazane (HMDS), Microwave radiation | Avoids toxic or expensive metals, aligns with green chemistry principles. | nih.gov |

This table provides an interactive overview of modern synthetic methodologies applicable to benzimidazole derivatives.

Novel Applications in Catalysis and Green Chemistry